1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol
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Overview
Description
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods can optimize reaction conditions and improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1a,10,11,11a-Tetrahydro1benzoxireno[2,3-c]acridine-10,11-diol
- 1a,10,11,11a-Tetrahydrooxireno(5,6)benz(1,2-c)acridine
Uniqueness
1a,10,11,11a-Tetrahydro1benzoxireno[3,2-a]acridine-10,11-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
85945-21-7 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-oxa-12-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-13-9(16-17(21-16)15(14)20)5-6-12-10(13)7-8-3-1-2-4-11(8)18-12/h1-7,14-17,19-20H |
InChI Key |
OISDDPIRTZLSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=C3C(C(C5C4O5)O)O |
Origin of Product |
United States |
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